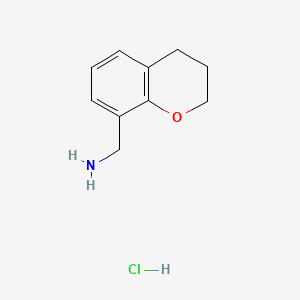
Potassium (3-((cyclopropylamino)methyl)phenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide is a compound that belongs to the class of potassium organotrifluoroborate salts. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The presence of the cyclopropylamino group adds unique properties to this compound, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide typically involves the reaction of the corresponding boronic acid or boronate ester with potassium fluoride and a suitable amine under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of potassium organotrifluoroborate salts can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency . These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids or boronate esters, while substitution reactions can produce a wide range of functionalized organic compounds .
Applications De Recherche Scientifique
Potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide has several scientific research applications, including:
Mécanisme D'action
The mechanism by which potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide exerts its effects involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, in cross-coupling reactions The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the metal catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide include other potassium organotrifluoroborate salts, such as:
- Potassium {3-azido-5-[(piperazin-1-yl)methyl]phenyl}trifluoroboranuide
- Potassium {3-amino-5-(aminomethyl)phenyl}trifluoroboranuide
Uniqueness
What sets potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide apart is the presence of the cyclopropylamino group, which imparts unique steric and electronic properties to the compound. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .
Propriétés
Formule moléculaire |
C10H12BF3KN |
|---|---|
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
potassium;[3-[(cyclopropylamino)methyl]phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C10H12BF3N.K/c12-11(13,14)9-3-1-2-8(6-9)7-15-10-4-5-10;/h1-3,6,10,15H,4-5,7H2;/q-1;+1 |
Clé InChI |
MUTWAKOZBNIIHS-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC=C1)CNC2CC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)


![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)


![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13453894.png)
![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)

![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)

